ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Description
ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a heterocyclic compound featuring a triazinoindole core fused with a 1,3,4-thiadiazole ring. Key structural elements include:
- Triazino[5,6-b]indole system: A nitrogen-rich bicyclic scaffold with a benzyl substituent at position 5.
- 1,3,4-Thiadiazole ring: Linked via a sulfanyl-acetamido bridge, enhancing electronic delocalization.
- Ethyl acetate group: Introduced as a solubilizing moiety at the thiadiazole position.
Properties
IUPAC Name |
ethyl 2-[5-[[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O3S2/c1-2-34-20(33)12-19-27-30-24(36-19)25-18(32)14-35-23-26-22-21(28-29-23)16-10-6-7-11-17(16)31(22)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,25,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHRQIMKNMOLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the triazinoindole core, followed by the introduction of the thiadiazole ring and the ethyl acetate group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Triazinoindole Core Synthesis: The triazinoindole core can be synthesized through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide.
Thiadiazole Ring Formation: The thiadiazole ring is introduced through a cyclization reaction involving appropriate sulfur-containing reagents.
Ethyl Acetate Group Addition: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.
Chemical Reactions Analysis
Ethyl [5-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl [5-({[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The target compound’s triazinoindole system is distinct from simpler triazoles or tetrazoles in analogs, likely enhancing π-π stacking and binding affinity .
- The sulfanyl-acetamido bridge in the target mirrors sulfur-containing linkers in bioactive thioureas (e.g., ’s herbicidal compounds) but differs from hydrazono or oxadiazoline linkers .
Key Observations :
- The target’s synthesis may parallel thiadiazole-forming reactions (e.g., ’s use of thiohydrazonates) but requires precise control to fuse the triazinoindole system .
- Unlike oxadiazoles (), sulfur-containing heterocycles like thiadiazoles often exhibit higher metabolic stability, favoring pharmaceutical applications .
Biological Activity
Ethyl 2-{5-[2-({5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines several pharmacologically relevant moieties:
- Ethyl Acetate Group : Provides a hydrophobic character which can influence membrane permeability.
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazine and Indole Moieties : These are often associated with various pharmacological effects, including antitumor and anti-inflammatory activities.
The molecular formula is , with a molecular weight of approximately 446.55 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazine structures. For instance:
- Cytotoxicity Testing : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of for related thiadiazole derivatives against colon carcinoma cells (HCT-15) .
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells.
- Interaction with Proteins : Molecular dynamics simulations suggest interactions with key proteins involved in cancer progression, such as Bcl-2 .
Antimicrobial Properties
Compounds with similar structures have also demonstrated antimicrobial activity:
- Broad-Spectrum Activity : Thiadiazole derivatives have been noted for their effectiveness against both gram-positive and gram-negative bacteria. The presence of the sulfanyl group may enhance this activity by disrupting bacterial cell walls.
Study 1: Antitumor Efficacy
A study conducted by Evren et al. (2019) synthesized novel thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and significant cytotoxicity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 19 | A549 | 0.95 |
| 19 | NIH/3T3 | 1.50 |
Study 2: Structural Analysis
A structure–activity relationship (SAR) analysis indicated that modifications to the thiadiazole and indole moieties significantly affect biological activity. For example, the introduction of electron-donating groups at specific positions improved cytotoxicity against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
